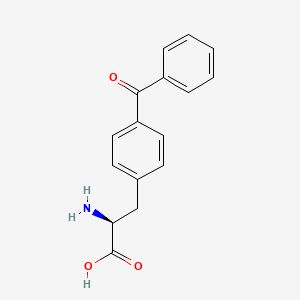

p-benzoyl-L-phenylalanine

描述

Structure

3D Structure

属性

IUPAC Name |

(2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c17-14(16(19)20)10-11-6-8-13(9-7-11)15(18)12-4-2-1-3-5-12/h1-9,14H,10,17H2,(H,19,20)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIDEEHSOPHZBR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909021 | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104504-45-2 | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104504452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Benzoyl-L-phenylalanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08371 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Benzoylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-BENZOYL-L-PHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RU6KQ9WYD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to p-benzoyl-L-phenylalanine (pBpa) for Advanced Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photoreactive, non-canonical amino acid p-benzoyl-L-phenylalanine (pBpa). It details its chemical properties, synthesis, and applications, with a focus on its use in elucidating protein-protein and protein-nucleic acid interactions through photo-crosslinking.

Core Chemical and Physical Properties

This compound is an invaluable tool in chemical biology and drug discovery, enabling the covalent capture of transient and stable biomolecular interactions.[1][2] It is a derivative of the natural amino acid L-phenylalanine, featuring a benzophenone (B1666685) moiety on the phenyl ring.[2][3] This benzophenone group is photoreactive and, upon excitation with UV light, can form a covalent bond with neighboring molecules, effectively "trapping" interaction partners.[2][4][5]

Table 1: Key Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₅NO₃ | [2][3][6][7] |

| Molecular Weight | 269.29 g/mol | [2][3][7][8] |

| IUPAC Name | (2S)-2-amino-3-(4-benzoylphenyl)propanoic acid | [2][3] |

| Synonyms | pBpa, Bpa, BzF, 4-Benzoyl-L-phenylalanine | [1][3][6] |

| CAS Number | 104504-45-2 | [2][3][6] |

| Appearance | Solid | [6] |

| Solubility | Soluble in DMSO | [2] |

| UV Absorption Max (λmax) | ~259 nm, with photoactivation at 350-365 nm | [5][6][9] |

| Storage Conditions | -20°C for long-term storage | [2][6] |

Synthesis and Incorporation into Proteins

The synthesis of pBpa can be achieved through methods such as the Friedel-Crafts reaction.[2] For its primary application in studying protein interactions, pBpa is incorporated site-specifically into a protein of interest. This is most commonly accomplished through the expansion of the genetic code using amber stop codon (TAG) suppression technology.[4][10] This technique requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for pBpa.[4][10]

Table 2: Quantitative Parameters for in vivo Crosslinking with pBpa

| Parameter | Typical Value/Range | Organism/System | Notes |

| pBpa Concentration in Media | 0.5 - 2 mM | E. coli, Mammalian Cells | Optimal concentration may need to be determined empirically.[4][5] |

| UV Irradiation Wavelength | 350 - 365 nm | General | Minimizes damage to proteins and cells.[5][9] |

| UV Irradiation Time | 10 - 60 minutes | E. coli, Mammalian Cells | Duration should be optimized for the specific interaction.[5] |

| Crosslinking Efficiency | >50% | In vitro with purified protein | Can be lower in vivo and is highly dependent on the specific protein and interaction site.[4][9] |

| Protein Yield with pBpa | Micrograms to milligrams per liter of culture | E. coli, Yeast, Mammalian Cells | Highly dependent on the protein and expression optimization.[4] |

Experimental Protocols

The following sections outline the general methodologies for the site-specific incorporation of pBpa into proteins and subsequent photo-crosslinking experiments.

Site-Specific Incorporation of pBpa in E. coli

This protocol describes the expression of a target protein containing pBpa at a specific site in E. coli.

Caption: Workflow for pBpa incorporation in E. coli.

In Vivo Photo-Crosslinking in Mammalian Cells

This protocol outlines the general steps for performing photo-crosslinking experiments in mammalian cells.

Caption: Workflow for in vivo photo-crosslinking in mammalian cells.

Mechanism of Photo-Crosslinking

The benzophenone moiety of pBpa is the key to its function. Upon excitation by UV light at approximately 350-365 nm, the benzophenone undergoes a n→π* transition to an excited singlet state, which then rapidly converts to a more stable triplet state.[9] This triplet diradical is capable of abstracting a hydrogen atom from a nearby C-H bond, leading to the formation of a covalent bond between the pBpa residue and the interacting molecule.[9] This process is highly efficient and relatively non-specific in its choice of C-H bonds, making it a robust method for capturing interactions.[9][10]

Caption: Photo-crosslinking mechanism of this compound.

Applications in Research and Drug Development

The ability to "freeze" molecular interactions in their native context makes pBpa a powerful tool for:

-

Mapping Protein-Protein Interaction Interfaces: By incorporating pBpa at various positions within a protein, researchers can identify the specific residues involved in binding to a partner protein.[4]

-

Identifying Novel Interaction Partners: pBpa-containing bait proteins can be used to capture and subsequently identify previously unknown binding partners from cell lysates or in living cells.[4]

-

Studying Protein-DNA and Protein-RNA Interactions: The technique has been successfully applied to map the binding sites of proteins on nucleic acids.[10][11][12]

-

Validating Drug Targets: pBpa can be used to confirm the direct binding of a small molecule inhibitor to its protein target within a cellular environment.

Considerations and Best Practices

-

Control Experiments: It is crucial to perform control experiments, such as a "no UV" control and a wild-type protein control (without pBpa), to ensure the specificity of the crosslinking.[1]

-

Optimization: The efficiency of both pBpa incorporation and crosslinking can vary significantly and should be optimized for each specific system.[4]

-

Structural Similarity: When choosing a site for pBpa incorporation, it is advisable to replace aromatic residues like tyrosine, phenylalanine, or tryptophan to minimize potential structural perturbations.[4]

-

Halogenated Analogs: For interactions that are difficult to capture due to low crosslinking efficiency, halogenated derivatives of pBpa have been developed that exhibit increased reactivity.[1][13]

References

- 1. benchchem.com [benchchem.com]

- 2. Buy 4-Benzoyl-l-phenylalanine | 104504-45-2 | >98% [smolecule.com]

- 3. This compound | C16H15NO3 | CID 7020128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. genophore.com [genophore.com]

- 8. p-Benzoyl-phenyl-alanine | C16H15NO3 | CID 54396122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electron-deficient this compound derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of p-Benzoyl-L-phenylalanine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of p-benzoyl-L-phenylalanine (pBPA), a photoreactive unnatural amino acid that has become an indispensable tool for dissecting protein-protein and protein-nucleic acid interactions in their native cellular environment. This guide provides a comprehensive overview of its incorporation into proteins, the mechanism of photo-crosslinking, detailed experimental protocols, and quantitative data to facilitate its application in research and drug development.

The Principle of pBPA-Mediated Photo-Crosslinking

This compound is a non-natural amino acid analogue of phenylalanine, distinguished by the presence of a benzophenone (B1666685) moiety.[1] This group is photo-activatable, meaning that upon exposure to ultraviolet (UV) light, it can form a covalent bond with neighboring molecules.[2] This unique property allows for the "freezing" of transient and stable interactions between proteins and other biomolecules, providing a snapshot of cellular signaling and complex formation.[2][3]

The utility of pBPA lies in its site-specific incorporation into a protein of interest. This is achieved through the expansion of the genetic code, a technique that repurposes a stop codon (typically the amber codon, UAG) to encode for the unnatural amino acid.[4][5] An orthogonal aminoacyl-tRNA synthetase/tRNA pair, specific for pBPA, is introduced into the cell.[5] The engineered synthetase charges the suppressor tRNA with pBPA, and this complex then recognizes the UAG codon during translation, inserting pBPA at the desired position within the target protein.[4][5]

Once incorporated, the protein containing pBPA can be expressed and integrated into its natural cellular context.[6] Upon irradiation with UV light (typically around 350-365 nm), the benzophenone group of pBPA is excited to a diradical triplet state.[7][8] This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the pBPA-containing protein and its interacting partner.[7][8] This "zero-length" crosslinking provides high-resolution information about the interaction interface.[2]

Genetic Incorporation of pBPA: An Experimental Workflow

The site-specific incorporation of pBPA into a target protein is a multi-step process that involves molecular cloning and cell culture techniques. The general workflow is outlined below.

Caption: Workflow for pBPA incorporation and crosslinking.

Detailed Experimental Protocol for pBPA Incorporation in Mammalian Cells

This protocol is a generalized procedure based on methodologies described in the literature.[4][9] Optimization may be required for specific cell lines and proteins of interest.

-

Plasmid Preparation:

-

Using site-directed mutagenesis, introduce an amber stop codon (TAG) at the desired position in the gene of interest, which is cloned into a suitable mammalian expression vector.

-

Obtain a plasmid expressing an evolved aminoacyl-tRNA synthetase specific for pBPA and its corresponding orthogonal suppressor tRNA (e.g., derived from E. coli or M. jannaschii).[5][10]

-

-

Cell Culture and Transfection:

-

Culture mammalian cells (e.g., CHO, HEK293) in appropriate growth medium.

-

Co-transfect the cells with the plasmid containing the amber mutant of the gene of interest and the plasmid carrying the pBPA-specific synthetase and tRNA genes. Use a standard transfection reagent following the manufacturer's protocol.

-

-

pBPA Supplementation and Protein Expression:

-

Following transfection, supplement the growth medium with this compound to a final concentration of 1 mM.

-

Incubate the cells for 16-48 hours to allow for the expression of the full-length protein containing pBPA at the specified site.[4]

-

The Mechanism of Photo-Crosslinking

The photo-crosslinking reaction of pBPA is a key aspect of its utility. The process is initiated by the absorption of UV light and proceeds through a series of photochemical steps.

Caption: The photochemical mechanism of pBPA crosslinking.

Upon irradiation with UV light in the 350-365 nm range, the benzophenone carbonyl group of pBPA undergoes an n to π* transition to a short-lived singlet excited state.[7][8] This is followed by rapid intersystem crossing to a more stable triplet diradical state.[7][8] The triplet state is highly reactive and can abstract a hydrogen atom from an activated C-H bond on a nearby molecule, typically within a few angstroms.[2][7] This hydrogen abstraction results in the formation of a radical pair, which then recombines to form a stable covalent C-C bond, thus crosslinking the two molecules.[7] A key advantage of benzophenones is their chemical stability under ambient light and their preferential reaction with C-H bonds over solvent, which minimizes non-specific reactions.[5][7]

Quantitative Data on pBPA Crosslinking

The efficiency of pBPA-mediated crosslinking can vary depending on several factors, including the proximity and orientation of the interacting molecules, the local environment, and the specific amino acid residues at the interaction interface.

| Application | Crosslinking Efficiency | Reference |

| Dimerization of Glutathione S-transferase | >50% | [5] |

| Peptide-Receptor Interactions | 50% to 100% | [5] |

| CAP-DNA Interaction | ~5% | [10] |

It is important to note that while in some optimized systems the crosslinking efficiency can be very high, even lower efficiencies can be sufficient to identify and map protein interactions, especially for transient complexes. The development of electron-deficient pBPA analogs, such as halogenated derivatives, has shown promise in increasing crosslinking yields.[7][11]

Applications in Research and Drug Development

The ability to site-specifically introduce a photo-crosslinker into proteins has profound implications for various fields of research and for the development of new therapeutics.

-

Mapping Protein-Protein Interaction Interfaces: By incorporating pBPA at various positions on the surface of a protein, it is possible to map the binding interface with its partner protein(s) at amino acid resolution.[3]

-

Identifying Novel Interaction Partners: pBPA-containing proteins can be used as bait to capture previously unknown interacting proteins from cell lysates or in living cells. These captured complexes can then be identified using mass spectrometry.

-

Studying Transient Interactions: Many crucial cellular processes are mediated by transient protein-protein interactions that are difficult to study using traditional methods. pBPA crosslinking can trap these fleeting interactions for further analysis.[2]

-

Investigating Protein-Nucleic Acid Interactions: pBPA has been successfully used to map the interactions between proteins and DNA or RNA.[10][12]

-

Validating Drug Targets: By incorporating pBPA into a drug target, it is possible to identify the direct binding partners and downstream effectors, thus validating the target and elucidating its mechanism of action.

Signaling Pathway Elucidation: Grb2 Interactions

A practical example of pBPA's utility is in the study of signal transduction pathways. For instance, it has been used to investigate the interactions of the adaptor protein Grb2, a key component in receptor tyrosine kinase signaling.

Caption: pBPA reveals Grb2-EGFR interaction in signaling.

In a study, pBPA was incorporated into the SH2 domain of Grb2.[9] Upon stimulation with epidermal growth factor (EGF), the pBPA-containing Grb2 was shown to crosslink with the activated EGF receptor, providing direct evidence of this interaction within the cellular signaling cascade.[9] This approach allows for the precise identification of direct protein interactions within a complex and dynamic signaling network.

References

- 1. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Analyses of protein-protein interactions by in vivo photocrosslinking in budding yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]

- 10. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electron-deficient this compound derivatives increase covalent chemical capture yields for protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of p-Benzoyl-L-phenylalanine: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the site-specific incorporation of unnatural amino acids into proteins represents a powerful tool for elucidating biological processes. Among these, p-benzoyl-L-phenylalanine (Bpa) has emerged as a premier photo-crosslinking probe for capturing transient protein-protein and protein-DNA interactions. This technical guide provides a comprehensive overview of the chemical synthesis of Bpa, its mechanism of action, and its application in studying signaling pathways, complete with detailed experimental protocols and comparative data.

Introduction

This compound is a phenylalanine analogue that contains a benzophenone (B1666685) moiety. Upon exposure to long-wave ultraviolet (UV) light (~365 nm), the benzophenone group is excited to a triplet diradical state. This highly reactive species can then abstract a hydrogen atom from a nearby C-H bond, leading to the formation of a stable covalent bond between the Bpa-containing protein and its interacting partner. This "zero-length" crosslinking capability makes Bpa an invaluable tool for mapping interaction interfaces and identifying novel binding partners in their native cellular context.

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The classical approach involves a Friedel-Crafts acylation followed by enzymatic resolution to obtain the desired L-enantiomer. More recent methods have explored asymmetric synthesis to improve enantioselectivity.

Method 1: Friedel-Crafts Acylation and Enzymatic Resolution

This widely used method, pioneered by Kauer and colleagues in 1986, involves the acylation of N-acetyl-DL-phenylalanine followed by enzymatic resolution to isolate the L-enantiomer.[1]

Experimental Protocol:

Step 1: Synthesis of N-Acetyl-p-benzoyl-DL-phenylalanine

-

To a solution of N-acetyl-DL-phenylalanine (1 equivalent) in a suitable solvent (e.g., nitrobenzene), add aluminum chloride (AlCl3, 3 equivalents) at 0°C.

-

Slowly add benzoyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0-5°C.

-

Stir the mixture at room temperature for the specified reaction time (typically several hours).

-

Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

Step 2: Enzymatic Resolution of N-Acetyl-p-benzoyl-DL-phenylalanine

-

Dissolve the racemic N-acetyl-p-benzoyl-DL-phenylalanine in an aqueous buffer solution at a pH suitable for the chosen enzyme (e.g., pH 7.5 for acylase I).

-

Add the enzyme (e.g., Acylase I from Aspergillus melleus) to the solution.

-

Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) and monitor the reaction progress. The enzyme will selectively hydrolyze the N-acetyl group from the L-enantiomer.

-

Once the reaction is complete, acidify the solution to precipitate the unreacted N-acetyl-p-benzoyl-D-phenylalanine.

-

Filter to remove the D-enantiomer.

-

Adjust the pH of the filtrate to the isoelectric point of this compound to precipitate the desired product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Method 2: Asymmetric Synthesis

Asymmetric synthesis routes offer the advantage of directly producing the desired L-enantiomer, thus avoiding the need for resolution. One such method involves the alkylation of a chiral glycine (B1666218) enolate equivalent.

Experimental Protocol (Conceptual):

-

Preparation of a chiral glycine enolate synthon protected with a suitable chiral auxiliary.

-

Alkylation of the chiral enolate with a p-benzoylbenzyl halide (e.g., p-benzoylbenzyl bromide). The stereochemistry of the chiral auxiliary directs the alkylation to produce the desired (S)-configuration at the α-carbon.

-

Removal of the chiral auxiliary and deprotection of the amino and carboxyl groups to yield this compound.

Comparison of Synthesis Methods

| Parameter | Friedel-Crafts Acylation & Enzymatic Resolution | Asymmetric Synthesis | Multi-step Synthesis of Bpa Analogue[2] |

| Starting Materials | N-acetyl-DL-phenylalanine, Benzoyl chloride | Chiral glycine equivalent, p-benzoylbenzyl halide | 3-(4-bromophenyl)-1-propanol |

| Key Steps | Friedel-Crafts acylation, Enzymatic hydrolysis | Asymmetric alkylation, Deprotection | 11 steps including protection, coupling, and oxidation |

| Overall Yield | Moderate | Variable, can be high | 12.5% |

| Enantiomeric Purity | High after resolution | Generally high | >99% ee |

| Scalability | Readily scalable | Can be challenging to scale up | Moderate |

| Advantages | Well-established, reliable | Direct formation of the L-enantiomer | Produces a "clickable" Bpa for further functionalization |

| Disadvantages | Racemic synthesis requires resolution step | May require expensive chiral auxiliaries and reagents | Long synthesis route, lower overall yield |

Mechanism of Photo-Crosslinking

The utility of Bpa in biological research stems from its ability to form a covalent bond with neighboring molecules upon photoactivation.

Caption: Mechanism of this compound photo-crosslinking.

Upon absorption of UV light at approximately 365 nm, the benzophenone moiety of Bpa undergoes an n → π* transition to form a short-lived singlet excited state, which then rapidly converts to a more stable triplet excited state via intersystem crossing. This triplet diradical is capable of abstracting a hydrogen atom from a carbon-hydrogen bond of a nearby molecule, forming a pair of radicals. Subsequent radical recombination results in the formation of a stable carbon-carbon covalent bond, thus crosslinking the Bpa-containing protein to its interaction partner.

Applications in Signaling Pathway Elucidation

Bpa-mediated photo-crosslinking has been instrumental in dissecting complex signaling pathways by identifying direct protein-protein interactions.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that play a crucial role in cellular signaling. Bpa has been used to map the interaction interfaces between GPCRs and their downstream signaling partners, such as G-proteins and β-arrestins.[3]

Caption: Workflow for identifying GPCR-G-protein interactions using Bpa.

By incorporating Bpa at specific sites within a GPCR or its binding partner, researchers can trigger crosslinking upon ligand stimulation and UV irradiation. The resulting covalent complex can then be isolated and analyzed by mass spectrometry to precisely identify the amino acid residues at the interaction interface.

Insulin (B600854) Signaling Pathway

The insulin signaling pathway is another area where Bpa has proven to be a valuable tool. Understanding the interactions between the insulin receptor and its substrates is crucial for developing therapies for metabolic diseases like diabetes.

Caption: Probing the insulin receptor-substrate interaction with Bpa.

Incorporating Bpa into the insulin receptor allows for the capture of its direct interaction with substrates like IRS (Insulin Receptor Substrate). This enables the precise mapping of the binding sites, which is critical for understanding how insulin signaling is initiated and propagated.

Conclusion

This compound is a versatile and powerful tool for chemical biologists and drug discovery professionals. Its ability to be genetically encoded and to form a covalent crosslink with interacting partners upon photoactivation provides an unparalleled method for dissecting the intricacies of cellular signaling pathways. The synthesis of Bpa is achievable through well-established methods, and its application continues to yield novel insights into the fundamental processes of life.

References

- 1. The Insulin Receptor and Its Signal Transduction Network - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Unnatural Amino Acid Incorporation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of unnatural amino acid (UAA) incorporation, a powerful technology for protein engineering and therapeutic development.

Introduction to Unnatural Amino Acid Incorporation

The ability to site-specifically incorporate unnatural amino acids (UAAs) into proteins represents a significant advancement in chemical biology and drug discovery.[1] This technology, often referred to as genetic code expansion, allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire beyond what is possible with the 20 canonical amino acids.[2] By reprogramming the cellular translational machinery, researchers can now generate proteins with enhanced stability, novel catalytic activities, and tailored properties for therapeutic applications, such as antibody-drug conjugates (ADCs).[2]

The core of this technology relies on an engineered orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3] This orthogonal pair functions independently of the host cell's endogenous aaRSs and tRNAs, ensuring that the UAA is specifically incorporated only in response to a designated codon, most commonly the amber stop codon (UAG).[4] This guide will delve into the technical details of both in vivo and in vitro UAA incorporation systems, provide detailed experimental protocols, and present quantitative data to aid researchers in the design and execution of their experiments.

Core Principles of Genetic Code Expansion

The site-specific incorporation of a UAA is achieved by co-opting the cell's natural protein synthesis machinery. This process requires four key components:

-

An Unnatural Amino Acid (UAA): A synthetic amino acid with a desired functional group that is not one of the 20 canonical amino acids.

-

A Unique Codon: A codon that does not encode for a canonical amino acid. The most commonly used is the amber stop codon (UAG), due to its relatively low frequency of use in many organisms.[5]

-

An Orthogonal tRNA: An engineered tRNA molecule that recognizes the unique codon (e.g., a tRNA with a CUA anticodon to recognize the UAG codon) but is not recognized by any of the host cell's endogenous aminoacyl-tRNA synthetases.

-

An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An engineered enzyme that specifically recognizes and attaches the UAA to the orthogonal tRNA, but does not recognize any of the cell's endogenous tRNAs or canonical amino acids.

The interplay of these components allows for the high-fidelity incorporation of the UAA at a specific site in a target protein, which is determined by the location of the unique codon in the corresponding gene.

Figure 1: The principle of genetic code expansion via an orthogonal system.

Methodologies for Unnatural Amino Acid Incorporation

There are two primary approaches for incorporating UAAs into proteins: in vivo incorporation in living cells and in vitro incorporation using cell-free protein synthesis (CFPS) systems.

In Vivo Unnatural Amino Acid Incorporation

In vivo UAA incorporation is a powerful technique for producing large quantities of UAA-containing proteins in host organisms such as E. coli, yeast, and mammalian cells. The general workflow involves introducing the genes for the orthogonal aaRS, the orthogonal tRNA, and the target protein containing an amber codon into the host cell.

Figure 2: General workflow for in vivo UAA incorporation in E. coli.

In Vitro (Cell-Free) Unnatural Amino Acid Incorporation

Cell-free protein synthesis (CFPS) offers a rapid and flexible alternative to in vivo methods.[6] In a CFPS system, the cellular machinery for transcription and translation is extracted from cells (e.g., E. coli lysate) and used in a test tube.[6] This "open" system allows for direct control over the reaction components and is particularly advantageous for incorporating toxic UAAs or producing proteins that are toxic to living cells.[6]

Figure 3: General workflow for cell-free UAA incorporation.

Data Presentation: Quantitative Analysis of UAA Incorporation

The efficiency and yield of UAA incorporation can vary significantly depending on the UAA, the orthogonal pair, the expression system, and the target protein. The following tables summarize representative quantitative data from the literature to provide a comparative overview.

Table 1: Comparison of Protein Yields for In Vivo UAA Incorporation

| Host Organism | Target Protein | Unnatural Amino Acid | Orthogonal System | Yield (mg/L) | Reference |

| E. coli | Anti-Her2 Fab | p-Acetylphenylalanine | MjTyrRS/tRNA | Comparable to WT | [7] |

| E. coli | sfGFP | p-Acetyl-L-phenylalanine | MjTyrRS/tRNA | 50-120% of WT | [8] |

| E. coli | sfGFP | p-Benzoyl-L-phenylalanine | MjTyrRS/tRNA | ~50% of WT | [8] |

| E. coli | sfGFP | p-Iodo-L-phenylalanine | MjTyrRS/tRNA | ~120% of WT | [8] |

| E. coli | FAS-TE | p-Methoxyphenylalanine | MjTyrRS/tRNA | ~8-20 mg/L | [4] |

| E. coli | Fluorescent Proteins | p-Azido-L-phenylalanine | MjTyrRS/tRNA | 30-50 mg/L | [9] |

| Mammalian | Anti-Her2 IgG | p-Acetylphenylalanine | MjTyrRS/tRNA | Comparable to WT | [7] |

| Mammalian | sfGFP | Boc-lysine | PylRS/tRNA | 85% of control | [10] |

| Mammalian | sfGFP | Acetyl-lysine | PylRS/tRNA | 157% of control | [10] |

Table 2: Comparison of Protein Yields for Cell-Free UAA Incorporation

| CFPS System | Target Protein | Unnatural Amino Acid | Orthogonal System | Yield (mg/mL) | Reference |

| E. coli S30 | sfGFP | p-Propargyloxy-L-phenylalanine | MjTyrRS/tRNA | 0.190 | [11] |

| PURE system | sfGFP | p-Propargyloxy-L-phenylalanine | MjTyrRS/tRNA | 0.041 | [11] |

| E. coli Dialysis | Generic Target Protein | Various | MjTyrRS/tRNA | ~1.0 | [12][13] |

| E. coli S30 | sfGFP | p-Azido-L-phenylalanine | MjTyrRS/tRNA | 0.9 - 1.7 | [14] |

| E. coli S30 | sfGFP | p-Propargyloxy-L-phenylalanine | MjTyrRS/tRNA | 0.9 - 1.7 | [14] |

Table 3: Amber Suppression Efficiency for Different UAAs and Contexts

| System | Target Protein | Unnatural Amino Acid | Suppression Efficiency | Notes | Reference |

| Mammalian | sfGFP | Boc-lysine | 85% | Single amber codon | [10] |

| Mammalian | sfGFP | Acetyl-lysine | 157% | Single amber codon | [10] |

| Mammalian | sfGFP | Boc-lysine | 12% | Three amber codons | [10] |

| Mammalian | sfGFP | Acetyl-lysine | 43% | Three amber codons | [10] |

| E. coli | sfGFP | p-Azido-L-phenylalanine | 50-88% | In cell-free system | [14] |

| E. coli | sfGFP | p-Propargyloxy-L-phenylalanine | 50-88% | In cell-free system | [14] |

Table 4: Fidelity of Unnatural Amino Acid Incorporation

| System | Target Protein | Unnatural Amino Acid | Fidelity | Method of Analysis | Reference |

| E. coli | Z-domain | OCF3Phe | >99.5% | Mass Spectrometry | [4] |

| E. coli | Ubiquitin | Z-lysine | Site-specific, no misincorporation detected | Mass Spectrometry | [15] |

| E. coli | sfGFP | This compound | Site-specific, no misincorporation detected | Mass Spectrometry | [15] |

| Cell-Free | sfGFP | p-Propargyloxy-L-phenylalanine | >95% | Mass Spectrometry | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments in UAA incorporation.

Site-Directed Mutagenesis to Introduce an Amber Codon

This protocol is for introducing a TAG stop codon at a desired position in the gene of interest using a QuikChange-like method.

Materials:

-

Plasmid DNA containing the gene of interest

-

Mutagenic forward and reverse primers containing the desired TAG mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., DH5α)

Protocol:

-

Primer Design: Design complementary forward and reverse primers (25-45 bp) containing the desired mutation (e.g., changing a tyrosine codon TAC to a TAG amber codon). The mutation should be in the center of the primers with ~10-15 bp of correct sequence on both sides.

-

PCR Amplification:

-

Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity polymerase.

-

Perform thermal cycling (typically 16-18 cycles) to amplify the entire plasmid, incorporating the mutation.

-

-

DpnI Digestion:

-

Add DpnI enzyme directly to the PCR product and incubate at 37°C for at least 1 hour. DpnI will digest the parental, methylated template DNA, leaving the newly synthesized, unmethylated plasmid containing the mutation.

-

-

Transformation:

-

Transform the DpnI-treated DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Verification:

-

Pick several colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired amber codon mutation.

-

In Vivo UAA Incorporation in E. coli

This protocol describes the expression of a protein containing a UAA in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression plasmid for the target protein with an amber codon

-

Plasmid encoding the orthogonal aaRS and tRNA (e.g., pEVOL)

-

LB medium and LB-agar plates with appropriate antibiotics

-

Unnatural amino acid

-

Inducers (e.g., IPTG, L-arabinose)

Protocol:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal pair plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture:

-

Inoculate 1 L of LB medium with the starter culture.

-

Add the UAA to the medium (typically 1 mM final concentration).

-

Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8.

-

-

Induction: Induce protein expression by adding the appropriate inducers (e.g., 1 mM IPTG and 0.02% L-arabinose for pEVOL-based systems).

-

Expression: Continue to culture the cells, typically at a reduced temperature (e.g., 18-30°C) for 16-24 hours.

-

Harvesting: Harvest the cells by centrifugation.

-

Purification and Analysis: Resuspend the cell pellet, lyse the cells, and purify the UAA-containing protein using standard chromatography techniques. Verify UAA incorporation by mass spectrometry.

Cell-Free Protein Synthesis with a UAA

This protocol outlines the general steps for producing a UAA-containing protein using an E. coli S30 extract-based CFPS system.

Materials:

-

E. coli S30 cell extract

-

DNA template (plasmid or linear) encoding the target protein with an amber codon

-

Purified orthogonal aaRS and tRNA

-

Unnatural amino acid

-

Energy source (e.g., creatine (B1669601) phosphate, glucose)

-

Amino acid mixture (lacking the canonical amino acid to be replaced if applicable)

-

Buffers, salts, and nucleotides (ATP, GTP, CTP, UTP)

-

T7 RNA polymerase (if using a T7 promoter)

Protocol:

-

Reaction Mix Preparation: Prepare a master mix containing the cell extract, energy source, buffers, salts, nucleotides, and amino acids.

-

Reaction Assembly: In a microcentrifuge tube, combine the reaction mix with the DNA template, purified orthogonal aaRS, orthogonal tRNA, and the UAA.

-

Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-8 hours.

-

Analysis and Purification:

-

Analyze a small aliquot of the reaction by SDS-PAGE to confirm protein expression.

-

Purify the UAA-containing protein from the reaction mixture using appropriate chromatography methods.

-

Verify UAA incorporation using mass spectrometry.

-

Verification of UAA Incorporation by Mass Spectrometry

Mass spectrometry is the gold standard for confirming the site-specific incorporation of a UAA.

Protocol:

-

Protein Digestion:

-

Excise the protein band of interest from an SDS-PAGE gel or use a purified protein solution.

-

Perform an in-gel or in-solution tryptic digest to generate peptides.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against a protein database that includes the sequence of the target protein with the UAA at the specified position.

-

Manually inspect the fragmentation spectrum of the peptide containing the UAA to confirm the mass shift corresponding to the UAA at the correct residue.

-

Quantify the incorporation fidelity by comparing the peak areas of the peptide with the UAA versus any peptides with misincorporated canonical amino acids at that site.[16]

-

Engineering Orthogonal Aminoacyl-tRNA Synthetases

The ability to incorporate a wide variety of UAAs is dependent on the availability of specific orthogonal aaRSs. Directed evolution is a powerful technique for engineering aaRSs with new UAA specificities.

References

- 1. Research Collection | ETH Library [research-collection.ethz.ch]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. “Not‐so‐popular” orthogonal pairs in genetic code expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian … [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. pnas.org [pnas.org]

- 8. Enhanced Yield of Recombinant Proteins with Site-Specifically Incorporated Unnatural Amino Acids Using a Cell-Free Expression System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Site-specific incorporation of unnatural amino acids into proteins by cell-free protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Site-Specific Incorporation of Unnatural Amino Acids into Proteins by Cell-Free Protein Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. Incorporation of non-standard amino acids into proteins: Challenges, recent achievements, and emerging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Condensed E. coli Cultures for Highly Efficient Production of Proteins Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Increasing the Fidelity of Noncanonical Amino Acid Incorporation in Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Discovering Protein Interactions Using Photo-Affinity Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Capturing Interactions in Their Native State

Photo-affinity labeling (PAL) is a powerful chemical proteomics technique used to identify and study protein-ligand and protein-protein interactions directly within complex biological systems.[1][2][3] Its unique strength lies in the use of a photoactivatable probe that, upon irradiation with UV light, forms a covalent bond with its interacting partners.[1][4] This process effectively "freezes" even transient and low-affinity interactions that are often missed by traditional methods like affinity purification.[4][5] For drug development and fundamental research, PAL provides an indispensable tool for unbiased target deconvolution, off-target profiling, and mapping the precise binding sites of small molecules, natural products, and other bioactive compounds.[6][7][8][9]

Core Principles and Probe Design

A successful PAL experiment hinges on a well-designed chemical probe. These probes are typically trifunctional, comprising three essential moieties connected by chemical linkers.[1][10][11]

-

Pharmacophore: This is the small molecule or ligand of interest that provides the binding affinity and specificity for the target protein(s).[1][6]

-

Photoreactive Group: A chemically stable group that becomes a highly reactive intermediate (e.g., a carbene or nitrene) only when activated by a specific wavelength of UV light.[11][12] This intermediate rapidly inserts into nearby chemical bonds, creating a permanent covalent linkage to the target protein.[11]

-

Reporter Tag: This handle enables the detection and enrichment of the covalently labeled proteins.[1] Common tags include biotin (B1667282) for streptavidin-based affinity purification or a terminal alkyne/azide for bio-orthogonal "click" chemistry conjugation to a biotin or fluorophore tag.[9]

Caption: Core components of a trifunctional photo-affinity probe.

The choice of the photoreactive group is critical and depends on the specific application, balancing factors like stability, reactivity, and the wavelength of light required for activation to minimize potential damage to biological samples.[6]

Data Presentation: Comparison of Common Photoreactive Groups

The selection of the photoreactive moiety is a critical step in probe design, influencing the efficiency and specificity of labeling. The three most common classes are aryl azides, benzophenones, and diazirines.[6][11]

| Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Limitations |

| Aryl Azides | 254 - 400 | Nitrene | Small size; relatively stable to synthesis.[11] | Long-lived intermediate can rearrange; potential for lower reaction efficiency.[6] |

| Benzophenones | 350 - 360 | Diradical (Triplet) | Highly stable; less reactive with water; can be re-excited if first reaction fails.[3][6] | Larger size may cause steric hindrance; can be less efficient than diazirines.[11] |

| Diazirines | 350 - 380 | Carbene | Highly reactive and short-lived, leading to more specific labeling; small size.[10][11] | Can be less stable during synthesis; potential for UV-independent side reactions.[6] |

Experimental Design and Workflow

A typical PAL experiment follows a multi-step workflow designed to specifically label, capture, and identify the protein targets of the probe.[6][13] A crucial element of this workflow is the inclusion of a competition control, where the experiment is run in parallel with an excess of the original, unmodified pharmacophore.[1][8] Proteins that are specifically bound by the probe will show significantly reduced labeling in the competition sample, allowing for the confident identification of true interactors versus non-specific background proteins.[1][6]

References

- 1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]

- 4. Photoaffinity Labelling | Domainex [domainex.co.uk]

- 5. Photolytic Labeling and Its Applications in Protein Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 9. drughunter.com [drughunter.com]

- 10. Design, Synthesis, and Evaluation of a Diazirine Photoaffinity Probe for Ligand-Based Receptor Capture Targeting G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. researchgate.net [researchgate.net]

Mapping Protein Surfaces with p-Benzoyl-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery.[1][2][3] Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture both stable and transient PPIs in their native environment.[4] A key tool in this methodology is the photoreactive, unnatural amino acid, p-benzoyl-L-phenylalanine (Bpa).[1][2][3] Genetically encoded into a protein of interest, Bpa allows for precise, UV-inducible crosslinking to interacting partners within a close proximity, providing a high-resolution snapshot of the protein interactome.[5][6] This technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis for utilizing Bpa in mapping protein surfaces and identifying binding partners.

Principle of Bpa-Mediated Photo-Crosslinking

This compound is a derivative of the natural amino acid phenylalanine, featuring a benzophenone (B1666685) moiety.[7] The benzophenone group is chemically stable under standard physiological conditions and during protein synthesis.[4] However, upon exposure to long-wavelength UV light (approximately 350-365 nm), the benzophenone carbonyl group is excited to a triplet diradical state.[4][8][9] This highly reactive species can abstract a hydrogen atom from a proximal C-H bond of a nearby molecule, leading to the formation of a stable, covalent carbon-carbon bond.[4][8][9] This process effectively "captures" the interacting partner. A key advantage of Bpa is that its photoactivation is reversible; if a suitable C-H bond is not available for abstraction, the triplet state can relax back to the ground state and be re-excited, minimizing side reactions with solvent and increasing the probability of capturing transient interactions.[1][8]

The following diagram illustrates the photo-crosslinking mechanism of Bpa.

References

- 1. benchchem.com [benchchem.com]

- 2. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Use of an unnatural amino acid to map helicase/DNA interfaces via photoactivated crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Rise of a Molecular Staple: An In-depth Technical Guide to p-Benzoyl-L-phenylalanine in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Since its introduction, p-benzoyl-L-phenylalanine (Bpa) has revolutionized the study of protein interactions, evolving from a novel photoreactive amino acid to an indispensable tool in molecular biology. This technical guide provides a comprehensive overview of the history, chemical properties, and applications of Bpa. We delve into its initial synthesis and early use in peptide chemistry, followed by the watershed development of genetic code expansion technologies that enabled its site-specific incorporation into proteins in vivo. This guide offers detailed experimental protocols for Bpa incorporation in both prokaryotic and eukaryotic systems, photocrosslinking, and subsequent analysis by mass spectrometry. Quantitative data on crosslinking efficiency and photochemical properties are summarized for practical reference. Furthermore, we illustrate the power of Bpa-mediated crosslinking through a case study on the ubiquitin signaling pathway, complete with a detailed signaling pathway diagram generated using Graphviz. This guide is intended to be a valuable resource for researchers seeking to leverage the power of Bpa to unravel complex biological networks.

A Historical Perspective: From Chemical Synthesis to a Genetic Tool

The journey of this compound (Bpa) in molecular biology began in 1986, when it was first described as a novel photoreactive amino acid analog.[1] The initial synthesis of Bpa was achieved through methods like Friedel-Crafts acylation of phenylalanine derivatives.[2] Its early applications were in solid-phase peptide synthesis, where it was incorporated into synthetic peptides to probe peptide-protein interactions.[1] These pioneering studies demonstrated Bpa's utility as a robust photocrosslinker, capable of forming covalent bonds with interacting partners upon UV irradiation.

A significant breakthrough in the application of Bpa came with the development of amber suppression technology. This technique allows for the site-specific incorporation of unnatural amino acids, like Bpa, into proteins in vivo in response to an amber stop codon (TAG).[3] This was made possible by the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs that specifically recognize Bpa and the amber codon, respectively.[3] This innovation liberated the use of Bpa from the confines of synthetic peptides, enabling the study of protein-protein interactions in their native cellular context and within the framework of large, complex proteins not accessible by chemical synthesis.[3]

The Chemistry of a Molecular "Trap": Photocrosslinking Mechanism

The utility of Bpa as a photocrosslinker lies in the photochemical properties of its benzophenone (B1666685) moiety. Upon excitation with UV light at approximately 350-365 nm, the benzophenone carbonyl group undergoes an n to π* transition to form a reactive triplet diradical species.[4][5] This excited state can abstract a hydrogen atom from a nearby C-H bond of an interacting molecule, typically within a radius of ~10 Å.[4] Subsequent radical recombination results in the formation of a stable covalent C-C bond, effectively "trapping" the interacting partner.[4][5] A key advantage of Bpa is that in the absence of a suitable C-H bond donor, the excited triplet state can relax back to the ground state, allowing for repeated cycles of photoactivation and increasing the probability of capturing transient or weak interactions.[4][5]

Quantitative Data on Bpa Performance

The efficiency of Bpa-mediated photocrosslinking is a critical parameter for experimental design. The following tables summarize key quantitative data related to Bpa's performance.

| Parameter | Typical Value/Range | Notes |

| Molar Absorptivity (ε) | < 300 M⁻¹cm⁻¹ | Relatively low, requiring sufficient UV irradiation.[6] |

| Quantum Yield (Φ) | 0.05 - 0.4 | The efficiency of photon absorption leading to the excited triplet state.[6] |

| Incorporation Efficiency | >50% (in optimized systems) | Highly dependent on the expression system, orthogonal pair, and site of incorporation.[4] |

| Crosslinking Efficiency | >50% | Can be very high, especially for stable interactions.[3] |

| Crosslinking Distance | ~10 Å | The effective "reach" of the photoactivated Bpa side chain.[4] |

Table 1: Photochemical and Performance Properties of this compound (Bpa).

| Photo-Crosslinking Agent | Class | Reported Efficiency/Yield | Key Characteristics & Considerations |

| This compound (Bpa) | Benzophenone | 50% to >50% crosslinking of protein subunits.[7] | Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions.[7] |

| Halogenated Bpa Analogs (e.g., 3-CF₃-Bpa, 3-Cl-Bpa) | Benzophenone | Up to 49-fold increase in crosslinking yield compared to Bpa. | Electron-withdrawing groups increase the reactivity of the active species. |

| p-Azidophenylalanine (pAzF) | Aryl azide | Can readily crosslink where Bpa may fail. | Irreversible photoactivation; the reactive nitrene intermediate is quenched by solvent if no reaction occurs.[7] |

| Diazirine-based UAAs (e.g., photo-leucine) | Diazirine | Can provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking. | Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds.[7] |

Table 2: Comparison of Bpa with Alternative Photo-Crosslinking Amino Acids.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of Bpa is through a Friedel-Crafts acylation reaction. While several variations exist, a general approach is outlined below.

Workflow for the Synthesis of this compound:

Caption: A generalized workflow for the chemical synthesis of this compound.

Site-Specific Incorporation of Bpa in E. coli

Protocol:

-

Plasmid Preparation:

-

Clone the gene of interest into an appropriate expression vector.

-

Introduce an amber stop codon (TAG) at the desired site for Bpa incorporation using site-directed mutagenesis.

-

Co-transform competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid and a pEVOL plasmid encoding the Bpa-specific aminoacyl-tRNA synthetase (BpaRS) and its cognate tRNA.

-

-

Protein Expression:

-

Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotics.

-

Inoculate a larger volume of minimal medium supplemented with the antibiotics and grow at 37°C to an OD600 of 0.6-0.8.

-

Add Bpa to a final concentration of 1 mM.

-

Induce protein expression with IPTG and continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.

-

Purify the Bpa-containing protein using standard chromatography techniques (e.g., affinity chromatography based on a purification tag).

-

Experimental Workflow for Bpa Incorporation in E. coli:

Caption: A streamlined workflow for the site-specific incorporation of Bpa into proteins in E. coli.

In Vivo Photocrosslinking and Analysis

Protocol:

-

Cell Culture and Bpa Incorporation (Mammalian Cells):

-

Co-transfect mammalian cells with plasmids encoding the protein of interest with a TAG codon and the orthogonal BpaRS/tRNA pair.

-

Culture the cells in a medium supplemented with 1 mM Bpa for 24-48 hours to allow for protein expression and Bpa incorporation.

-

-

UV Irradiation:

-

Wash the cells to remove unincorporated Bpa.

-

Expose the cells to UV light at 365 nm for a duration determined by optimization (typically 10-60 minutes).

-

-

Cell Lysis and Analysis:

-

Lyse the cells and analyze the crosslinked products by SDS-PAGE and Western blotting. A higher molecular weight band corresponding to the crosslinked complex should be observed.

-

For identification of unknown interacting partners, perform affinity purification of the bait protein followed by mass spectrometry analysis of the crosslinked complex.

-

General Workflow for In Vivo Photocrosslinking:

Caption: A generalized workflow for in vivo photocrosslinking experiments using Bpa.

Case Study: Elucidating the Ubiquitin Signaling Pathway

The ubiquitin signaling pathway is a cornerstone of cellular regulation, controlling a vast array of processes through the post-translational modification of proteins with ubiquitin. The transient and often low-affinity interactions within this pathway have made it a challenging system to study using traditional biochemical methods. Bpa-mediated photocrosslinking has been instrumental in capturing these fleeting interactions and mapping the intricate network of ubiquitin-binding domains (UBDs).

In a key study, Bpa was genetically incorporated into recombinant ubiquitin (Ub) at specific sites.[8] These Bpa-containing Ub molecules were then used to assemble polyubiquitin (B1169507) chains of defined linkages (e.g., K48 and K63). Upon photoactivation, these "ubiquitin probes" successfully captured and covalently crosslinked to their specific UBD-containing binding partners, such as the UBA2 domain of hHR23a and the tUIM domains of Rap80, which show preference for K48- and K63-linked chains, respectively.[8] This approach provides a powerful framework for the discovery and characterization of novel UBDs and for dissecting the specificity of ubiquitin chain recognition.

Ubiquitin-UBD Interaction Captured by Bpa Crosslinking:

Caption: A schematic of Bpa-mediated capture of ubiquitin-UBD interactions.

Conclusion

From its chemical synthesis to its widespread application through genetic code expansion, this compound has become a cornerstone of modern molecular biology. Its ability to forge covalent links between interacting proteins upon photoactivation has provided unprecedented insights into the dynamic and often transient nature of cellular protein networks. The detailed protocols and quantitative data presented in this guide are intended to empower researchers to effectively utilize this powerful tool. As our understanding of complex biological systems deepens, the continued application and evolution of Bpa and related photocrosslinking technologies will undoubtedly play a pivotal role in shaping the future of biological discovery and therapeutic development.

References

- 1. Identification on mitogen-activated protein kinase signaling cascades by integrating protein interaction with transcriptional profiling analysis in cotton - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosslink Mapping at Amino Acid-Base Resolution Reveals the Path of Scrunched DNA in Initial Transcribing Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probing Protein–Protein Interactions with Genetically Encoded Photoactivatable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular modeling, docking and protein-protein interaction analysis of MAPK signalling cascade involved in Camalexin biosynthesis in Brassica rapa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Ubiquitin chains bearing genetically encoded photo-crosslinkers enable efficient covalent capture of (poly)ubiquitin-binding domains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) in E. coli

Audience: Researchers, scientists, and drug development professionals.

Introduction

The genetic incorporation of unnatural amino acids into proteins in living organisms has revolutionized our ability to probe and manipulate protein function. p-Benzoyl-L-phenylalanine (pBpa) is a photo-reactive amino acid that, when incorporated into a protein, can be activated by UV light to form a covalent crosslink with interacting molecules in close proximity.[1][2] This technique is particularly powerful for capturing transient or weak protein-protein interactions in their native cellular environment, providing high spatial and temporal resolution.[1]

The site-specific incorporation of pBpa in E. coli is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNACUA) pair.[1] The amber stop codon (UAG), the least frequently used stop codon, is repurposed to encode for pBpa.[1] The engineered aaRS specifically charges the suppressor tRNA with pBpa, which then recognizes the amber codon in the mRNA and incorporates pBpa into the growing polypeptide chain.[1] Upon exposure to UV light (typically around 350-365 nm), the benzophenone (B1666685) side chain of pBpa forms a covalent bond with nearby amino acid residues, effectively "trapping" interacting partners.[1]

These application notes provide a summary of quantitative data, detailed experimental protocols, and visualizations to guide researchers in successfully incorporating pBpa into their proteins of interest in E. coli.

Data Presentation

The efficiency of pBpa incorporation and subsequent crosslinking can be influenced by several factors, including the expression system, the specific protein, the site of incorporation, and the optimization of the orthogonal pair.[1] The following tables summarize typical quantitative data reported in the literature.

| Parameter | Typical Range | Organism/System | Notes |

| Protein Yield with pBpa | 0.1 mg/L to 10 mg/L of culture | E. coli | Highly dependent on the protein and optimization of expression conditions.[1][3][4] |

| Incorporation Efficiency | >50% (in some optimized systems) | E. coli | Determined by comparing the yield of full-length protein in the presence and absence of pBpa.[1] |

| Crosslinking Efficiency | >50% | In vitro with purified protein | Irradiation time and protein concentration are key factors.[1][4] |

| pBpa Concentration in Media | 0.5 mM to 2 mM | E. coli | A concentration of 1 mM is commonly used.[1][3][4] |

Mandatory Visualization

Signaling Pathway: Amber Suppression for pBpa Incorporation

Caption: Mechanism of pBpa incorporation via amber suppression and subsequent photo-crosslinking.

Experimental Workflow

Caption: General experimental workflow for pBpa incorporation and photo-crosslinking in E. coli.

Experimental Protocols

Plasmid Preparation and Transformation

The site-specific incorporation of pBpa requires two key plasmid components:

-

Expression Plasmid: A plasmid containing the gene of interest where the codon for the amino acid to be substituted is mutated to an amber stop codon (TAG) via site-directed mutagenesis.

-

pEVOL-pBpa Plasmid: A plasmid that constitutively expresses the engineered Methanococcus jannaschii aminoacyl-tRNA synthetase (pBpaRS) and its cognate suppressor tRNA (tRNACUA).[3][5]

Protocol:

-

Perform site-directed mutagenesis on the expression plasmid for the protein of interest to introduce a TAG codon at the desired position.

-

Co-transform chemically competent E. coli cells (e.g., DH10B, BL21(DE3)) with the modified expression plasmid and the pEVOL-pBpa plasmid.[1][6]

-

Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for both plasmids.

-

Incubate the plates overnight at 37°C.

Protein Expression and pBpa Incorporation

Protocol:

-

Inoculate a single colony from the transformation plate into a starter culture of LB medium with the appropriate antibiotics.

-

Grow the starter culture overnight at 37°C with shaking.

-

The next day, dilute the overnight culture into a larger volume of fresh LB medium containing antibiotics.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[1]

-

Prepare a stock solution of pBpa by dissolving it in 1 M NaOH and then neutralizing it with HCl.[1][5]

-

Add pBpa to the culture medium to a final concentration of 0.5-2 mM.[1]

-

Induce protein expression with the appropriate inducer (e.g., IPTG for lac-based promoters, arabinose for araBAD promoters).[1]

-

Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to allow for protein expression and pBpa incorporation.[1]

-

Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.[1]

Protein Purification

Protocol:

-

Resuspend the cell pellet in a suitable lysis buffer.

-

Lyse the cells using sonication or another appropriate method on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Purify the pBpa-containing protein from the supernatant using an appropriate affinity chromatography method (e.g., Ni-NTA for His-tagged proteins, Strep-Tactin for Strep-tagged proteins).[3]

In Vitro Photo-Crosslinking

Protocol:

-

Incubate the purified pBpa-containing protein with its potential interacting partner(s) in a suitable buffer.

-

Place the sample on ice or in a cold room.

-

Irradiate the sample with UV light at 365 nm for a specified period (e.g., 5-60 minutes).[1][4] The optimal irradiation time should be determined empirically.

Analysis of Crosslinked Products

Protocol:

-

Analyze the crosslinked protein complexes by SDS-PAGE. A higher molecular weight band corresponding to the crosslinked product should be observed.[1]

-

Confirm the identity of the crosslinked product by Western blotting using antibodies against the proteins of interest.

-

For more detailed analysis of the crosslinking site, the crosslinked complex can be subjected to mass spectrometry analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of protein-protein interaction of the mitochondrial translocase at work by using technically effective BPA photo-crosslinking method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein-DNA photo-crosslinking with a genetically encoded benzophenone-containing amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Site-Specific Incorporation of p-Benzoyl-L-phenylalanine (pBpa) in Mammalian Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The site-specific incorporation of unnatural amino acids (uAAs) into proteins represents a powerful tool for dissecting protein structure, function, and interactions within the complex environment of mammalian cells. This technology, primarily achieved through the expansion of the genetic code, allows for the introduction of novel chemical functionalities, such as photo-crosslinkers, fluorescent probes, and post-translational modification mimics. Among the most widely used uAAs is p-benzoyl-L-phenylalanine (pBpa), a photo-activatable amino acid that enables the covalent trapping of protein-protein interactions (PPIs) in their native cellular context.[1][2] Upon exposure to long-wave UV light (~365 nm), the benzophenone (B1666685) moiety of pBpa forms a reactive triplet diradical that can covalently crosslink with proximal C-H bonds of interacting proteins, providing a "snapshot" of transient or stable interactions.[3][4]

These application notes provide a comprehensive overview and detailed protocols for the site-specific incorporation of pBpa into a target protein in mammalian cells using amber suppression technology.

Principle of Amber Suppression for pBpa Incorporation

The cornerstone of this technique is the repurposing of the amber stop codon (UAG).[5] This is accomplished by introducing an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair into the mammalian cell.[6] This engineered aaRS specifically recognizes and charges its cognate suppressor tRNA (tRNACUA) with pBpa.[6] The suppressor tRNA, with its CUA anticodon, then recognizes the UAG codon in the mRNA of the protein of interest and delivers pBpa for incorporation into the growing polypeptide chain, rather than terminating translation.[5]

Key Applications in Research and Drug Development

-

Mapping Protein-Protein Interactions (PPIs): Covalently trap interacting partners of a protein of interest in live cells to identify novel binding partners and map interaction interfaces.[2][7]

-

Validating Drug-Target Engagement: Incorporate pBpa near a putative drug-binding site to directly photo-crosslink the drug to its target, providing definitive evidence of engagement.

-

Structural Biology: Generate distance constraints for modeling protein complexes by incorporating pBpa at various locations and identifying crosslinked residues.

-

Signal Transduction Studies: Elucidate dynamic signaling pathways by capturing transient interactions between signaling proteins upon cellular stimulation.[2][8]

Data Presentation: Quantitative Parameters

The efficiency of pBpa incorporation and subsequent photo-crosslinking can be influenced by several factors. The following tables summarize key quantitative data gathered from various studies to aid in experimental design and optimization.

Table 1: pBpa Incorporation and Expression Parameters in Mammalian Cells

| Parameter | Typical Value/Range | Cell Line Examples | Notes |

| pBpa Concentration in Media | 0.5 - 2 mM | HEK293, CHO | Optimal concentration should be determined empirically. A 1 mM concentration is a common starting point.[7] |

| Protein Expression Time | 16 - 48 hours | HEK293, CHO | Time required for sufficient expression of the pBpa-containing protein.[6] |

| Full-Length Protein Yield | Highly variable | HEK293, CHO | Dependent on the protein of interest, incorporation site, and expression system. Yields can range from µg to low mg per liter of culture.[3][9] |

| Incorporation Efficiency | Variable (can be >50% in optimized systems) | HEK293 | Efficiency is highly dependent on the sequence context surrounding the amber codon.[1][10] |

Table 2: Photo-Crosslinking Parameters and Efficiency

| Parameter | Typical Value/Range | Notes |

| UV Irradiation Wavelength | 350 - 365 nm | Long-wave UV minimizes cell damage.[4] |

| UV Irradiation Time | 10 - 60 minutes | Optimization is crucial to maximize crosslinking while maintaining cell viability.[1] |

| Crosslinking Distance | ~3.1 Å | The effective crosslinking radius of the pBpa benzophenone group. |

| Crosslinking Efficiency/Yield | Variable (can be significantly enhanced with pBpa analogs) | Often the limiting factor. Halogenated pBpa analogs can increase yields up to 49-fold compared to pBpa.[1][4] |

Experimental Workflow and Signaling Pathways

Caption: General experimental workflow for pBpa incorporation and photo-crosslinking.

Detailed Experimental Protocols

Protocol 1: Plasmid Construction

-

Gene of Interest (GOI) Plasmid: Your GOI should be cloned into a mammalian expression vector. It is advisable to include a C-terminal affinity tag (e.g., 6xHis, FLAG) for purification and detection.

-

Site-Directed Mutagenesis: Introduce an amber stop codon (TAG) at the desired site of pBpa incorporation in your GOI using a standard site-directed mutagenesis kit.

-

Note on Site Selection: The choice of the incorporation site is critical. Surface-exposed residues in flexible loops are often good starting points. Avoid structurally important residues in the protein core. The sequence context flanking the TAG codon can significantly impact incorporation efficiency.[10]

-

-

Orthogonal System Plasmid: Obtain or construct a mammalian expression vector co-expressing the engineered E. coli tyrosyl-tRNA synthetase specific for pBpa (pBpaRS) and its cognate amber suppressor tRNA (tRNACUA). Several such plasmids are commercially available or have been described in the literature.[6]

Protocol 2: Cell Culture and Transfection

-

Cell Seeding: Seed mammalian cells (e.g., HEK293T) in a suitable culture dish (e.g., 10 cm dish) to reach 70-80% confluency on the day of transfection.

-